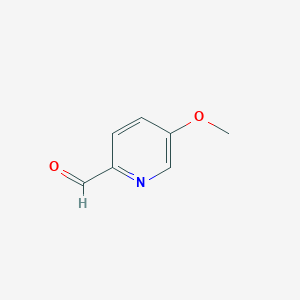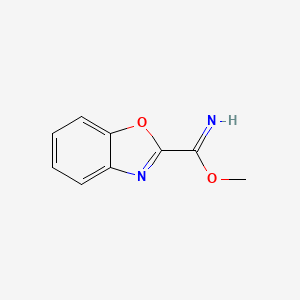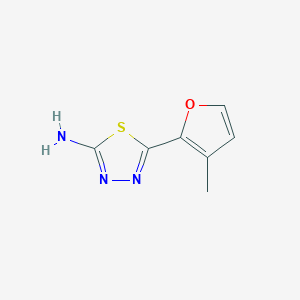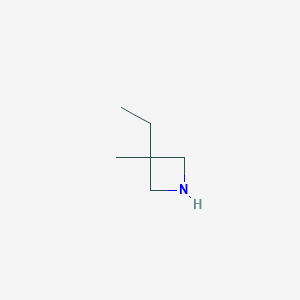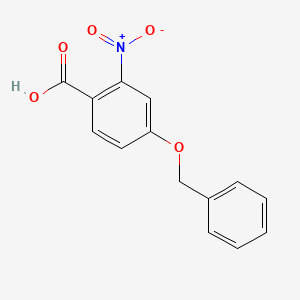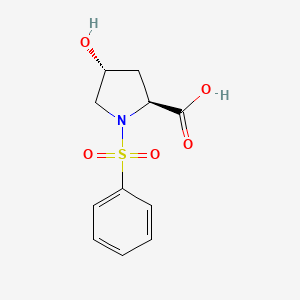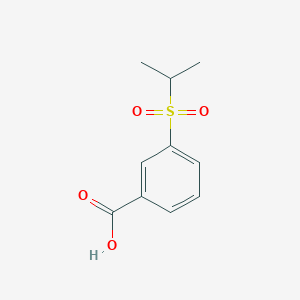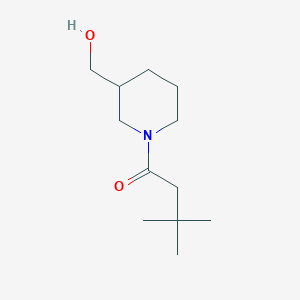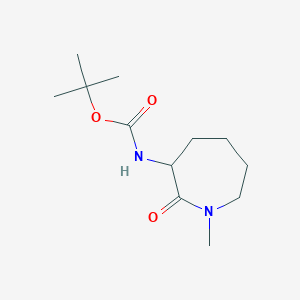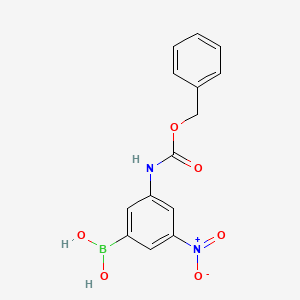
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” is a compound that contains a benzyloxycarbonyl group. This group is often used in organic chemistry as a protecting group for amines . The compound also contains a nitrophenylboronic acid group, which is a common component in many organic compounds .
Synthesis Analysis
The synthesis of compounds similar to “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” often involves the protection of the amine group using a carbamate group such as benzyloxycarbonyl . The synthesis process can also involve various reactions such as electron-transfer reduction and Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” can be analyzed using various methods such as thin-layer chromatography, high-performance liquid chromatography, liquid chromatography–mass spectrometer, gas chromatography–mass spectrometry, capillary electrophoresis, nuclear magnetic resonance, and amino acid analyzer analysis .Chemical Reactions Analysis
The chemical reactions involving “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” can be complex and may involve various steps. The compound can participate in a variety of reactions due to the presence of the benzyloxycarbonyl group and the nitrophenylboronic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid” can be determined using various analytical methods. These properties can include solubility, melting point, boiling point, and other relevant characteristics .科学的研究の応用
Catalysis and Material Enhancement
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid and its derivatives exhibit significant roles in catalysis and material enhancement. For instance, Ag nanoparticles embedded in Zn-MOF composites show enhanced catalytic efficiency towards the reduction of nitrophenol, demonstrating the potential of these composites in catalytic applications (Wu et al., 2017). Furthermore, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound, has been recognized as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds, indicating the significance of phenylboronic acid derivatives in catalysis (Yang et al., 2012).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis and applications of novel Zn3/Zn5-cluster-based MOFs, which are porous systems with unique space or surfaces, have been explored, demonstrating the potential of these materials in various applications, including catalysis and luminescence properties (Wu et al., 2017). Moreover, the study of Ni(II) coordination polymers based on substituted 1,3-benzenedicarboxylate and N-donor auxiliary ligands shows how the substituent group of organic ligands can tune the structures of these complexes, potentially impacting their functional properties (Guo et al., 2013).
Applications in Sensing and Detection
Sensing of Nitroaromatics and Ferric Ion
The development of metal-organic materials using Zn2+ as a node for the highly sensitive detection of nitroaromatics and Fe3+ highlights the role of phenylboronic acid derivatives in sensing applications. These materials can act as fluorescent sensors with a detection limit as low as 0.54 ppm for 2,4,6-trinitrophenol (TNP) and 0.81 ppm for Fe3+ (Wang et al., 2017).
Optical Modulation and Photoluminescence
Phenyl boronic acids, when conjugated with polyethylene glycol, have been utilized for the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating their potential in optical modulation and photoluminescence (Mu et al., 2012). The clear link between molecular structure and optical properties in these systems indicates their significance in designing optical materials.
Applications in Peptide Synthesis and Drug Delivery
Peptide Synthesis
The novel 3-nitro-2-pyridinesulfenyl (Npys) group, related to 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid, has been found useful for the protection and activation of amino and hydroxyl groups for peptide synthesis. This demonstrates the potential of this compound and its related derivatives in facilitating peptide synthesis and other organic transformations (Matsueda & Walter, 2009).
Targeted Drug Delivery
Phenylboronic acid-functionalized amphiphilic block copolymers have shown promise for targeted drug delivery, especially to cancer cells. The phenylboronic acid groups located at the shell of micelle can recognize specific cells and promote drug uptake, as demonstrated in HepG2 cells, indicating the potential of these compounds in targeted therapies (Zhang et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to target enzymes like cruzipain . Cruzipain is a cysteine protease found in Trypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It’s known that benzyloxycarbonyl derivatives can act as enzyme inhibitors . They can bind to the active site of the enzyme, preventing the enzyme from catalyzing its specific reaction .
Biochemical Pathways
Amino acids and their derivatives, including benzyloxycarbonyl derivatives, play crucial roles in various biochemical pathways, including protein synthesis and metabolism .
Pharmacokinetics
It’s known that the pharmacokinetics of therapeutic peptides, which include amino acid derivatives, are influenced by factors such as proteolytic degradation, renal metabolism, and immunogenicity .
Result of Action
It’s known that enzyme inhibitors can disrupt the normal function of enzymes, leading to changes in cellular processes and potentially therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
[3-nitro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O6/c18-14(23-9-10-4-2-1-3-5-10)16-12-6-11(15(19)20)7-13(8-12)17(21)22/h1-8,19-20H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBCLFIDIDSVDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657458 |
Source


|
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid | |
CAS RN |
874219-56-4 |
Source


|
| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

